Carbocyclic-3'-azido-ara-adenosine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
118237-80-2 |
|---|---|
Molecular Formula |
C11H14N8O2 |
Molecular Weight |
290.28 g/mol |
IUPAC Name |
(1R,2R,3S,5R)-5-(6-aminopurin-9-yl)-2-azido-3-(hydroxymethyl)cyclopentan-1-ol |
InChI |
InChI=1S/C11H14N8O2/c12-10-8-11(15-3-14-10)19(4-16-8)6-1-5(2-20)7(9(6)21)17-18-13/h3-7,9,20-21H,1-2H2,(H2,12,14,15)/t5-,6-,7-,9-/m1/s1 |
InChI Key |
YSQSXJRTEDLTMS-JXOAFFINSA-N |
Isomeric SMILES |
C1[C@@H]([C@H]([C@@H]([C@@H]1N2C=NC3=C(N=CN=C32)N)O)N=[N+]=[N-])CO |
Canonical SMILES |
C1C(C(C(C1N2C=NC3=C(N=CN=C32)N)O)N=[N+]=[N-])CO |
Origin of Product |
United States |
Biological Activities and Mechanistic Pathways
Antiviral Efficacy Spectrum
Carbocyclic-3'-deaza-adenosine has been shown to possess a broad-spectrum of antiviral activity, effectively inhibiting the replication of both DNA and RNA viruses.
Activity against DNA Viruses (e.g., Vaccinia Virus, Herpes Simplex Virus)
The carbocyclic analogue of 3-deazaadenosine (B1664127) (often referred to as C-c3Ado) has demonstrated inhibitory effects against certain DNA viruses. Notably, it is effective against Vaccinia Virus , with in vitro studies showing inhibition of viral replication at concentrations ranging from 0.2-1 microgram/ml nih.gov.
Conversely, its activity against Herpes Simplex Virus (HSV) appears to be minimal. Research indicates that C-c3Ado has little to no inhibitory effect on the replication of HSV dtic.milnih.gov. However, other related adenosine (B11128) analogues, such as 9-beta-D-arabinofuranosyladenine (araA), have shown activity against HSV-1 and HSV-2, which can be enhanced by other compounds that inhibit adenosine deaminase nih.govnih.gov.
Activity against RNA Viruses (e.g., Vesicular Stomatitis Virus, Measles, Parainfluenza, HIV-1, HCV, SARS-CoV-2, Influenza A/B, Norovirus)
Carbocyclic-3'-deaza-adenosine exhibits potent activity against a range of RNA viruses. This includes significant inhibition of Vesicular Stomatitis Virus , Measles , and Parainfluenza virus replication in vitro nih.govdtic.mil.
In the context of retroviruses, analogues of 3-deazaadenosine have shown promising activity against HIV-1 . Studies have indicated that these analogues can effectively reduce the production of the p24 antigen, a key marker of HIV-1 replication researchgate.net.
Information regarding the direct activity of Carbocyclic-3'-azido-ara-adenosine against Hepatitis C Virus (HCV) , SARS-CoV-2 , Influenza A/B , and Norovirus is limited in the available scientific literature. However, the broader class of nucleoside and adenosine analogues has been a major focus of research for antiviral therapies against these viruses embopress.orgnih.govresearchgate.netscienceopen.commdpi.comsemanticscholar.org. For instance, various adenosine analogues have been investigated for their potential to inhibit SARS-CoV-2 replication embopress.orgnih.gov. Similarly, nucleoside analogues are considered a promising strategy for the development of norovirus antivirals by targeting the viral RNA-dependent RNA polymerase nih.govnih.gov.
Comparative Antiviral Potency of Analogues (e.g., versus Ribavirin (B1680618), AZT)
A notable feature of the carbocyclic analogue of 3-deazaadenosine is its high potency compared to other established antiviral agents. Against Vesicular Stomatitis Virus, Parainfluenza virus, and Measles virus, C-c3Ado has been reported to be approximately 100 times more potent than Ribavirin nih.gov.
| Virus Family | Virus | Carbocyclic-3'-deaza-adenosine Activity | Comparative Potency |
| DNA Viruses | Vaccinia Virus | Inhibits replication at 0.2-1 µg/mL nih.gov | - |
| Herpes Simplex Virus | Minimal to no activity dtic.milnih.gov | - | |
| RNA Viruses | Vesicular Stomatitis Virus | Potent inhibition nih.govdtic.mil | ~100x more potent than Ribavirin nih.gov |
| Measles Virus | Potent inhibition nih.govdtic.mil | ~100x more potent than Ribavirin nih.gov | |
| Parainfluenza Virus | Potent inhibition nih.govdtic.mil | ~100x more potent than Ribavirin nih.gov | |
| HIV-1 | Analogs show activity researchgate.net | Analogs can be more potent against AZT-resistant strains researchgate.net |
Biochemical Mechanisms of Action at the Molecular Level
The antiviral effects of carbocyclic adenosine analogues are rooted in their ability to interfere with fundamental viral processes at the molecular level.
Interference with Viral Genome Replication and Transcription
A primary mechanism of action for many carbocyclic adenosine analogues is the inhibition of S-adenosylhomocysteine (AdoHcy) hydrolase nih.govnih.govresearchgate.net. This enzyme is crucial for the recycling of S-adenosylhomocysteine, a byproduct of methylation reactions that use S-adenosylmethionine as the methyl donor. Inhibition of AdoHcy hydrolase leads to the accumulation of S-adenosylhomocysteine, which in turn inhibits viral methyltransferases. These enzymes are essential for the methylation of the 5'-cap of viral mRNA. A properly methylated 5'-cap is critical for the stability of the viral mRNA and its efficient translation into viral proteins. By disrupting this process, Carbocyclic-3'-deaza-adenosine can selectively inhibit viral gene expression and replication nih.gov.
Mimicry of Natural Nucleosides and Incorporation into Nucleic Acids
As analogues of adenosine, these compounds are designed to mimic natural nucleosides. This structural similarity allows them to be recognized by viral enzymes involved in nucleic acid synthesis. While the primary mechanism for Carbocyclic-3'-deaza-adenosine appears to be the inhibition of methylation, the broader class of nucleoside analogues often functions through direct incorporation into the growing viral DNA or RNA chains. This incorporation can lead to chain termination, effectively halting the replication of the viral genome. However, specific evidence for the incorporation of this compound into viral nucleic acids is not extensively detailed in the current body of research. It is established that the compound is not subject to phosphorylation, a necessary step for incorporation, which supports the AdoHcy hydrolase inhibition as its main antiviral mechanism nih.gov.
Inhibition of Viral Polymerases (e.g., Reverse Transcriptase, RNA Polymerases)
This compound belongs to a class of nucleoside analogues that can interfere with the replication of viral genetic material. mdpi.com After entering a host cell, these analogues are phosphorylated by cellular kinases to their active triphosphate form. expasy.org This active form mimics natural deoxynucleoside triphosphates (dNTPs) and can be recognized as a substrate by viral polymerases, such as reverse transcriptase (RT) in retroviruses or RNA-dependent RNA polymerases (RdRp) in certain RNA viruses. mdpi.comnih.gov
The incorporation of the triphosphate form of this compound into a growing viral DNA or RNA strand is a key step in its antiviral mechanism. mdpi.com Viral polymerases, which are essential for synthesizing the viral genome, are the primary targets. mdpi.com For instance, nucleoside analogues are well-established inhibitors of HIV reverse transcriptase, where they compete with the natural nucleotides for incorporation into the newly synthesized viral DNA. expasy.orgwikipedia.org The modification at the 3' position of the sugar moiety is critical for its inhibitory action. wikipedia.org
Classification as Obligate or Non-Obligate Chain Terminators
This compound is classified as an obligate chain terminator. mdpi.comwikipedia.org This classification is based on the chemical structure of its sugar-like carbocyclic ring. During nucleic acid synthesis, viral polymerases catalyze the formation of a phosphodiester bond between the 3'-hydroxyl (-OH) group of the last incorporated nucleotide and the 5'-phosphate group of the incoming nucleotide. expasy.org
Obligate chain terminators are nucleoside analogues that lack this essential 3'-hydroxyl group. mdpi.com In this compound, the 3'-hydroxyl group is replaced by an azido (B1232118) (-N₃) group. wikipedia.org Once the viral polymerase incorporates the triphosphate of this analogue into the growing nucleic acid chain, synthesis is immediately halted because there is no 3'-OH attachment point for the next nucleotide. expasy.orgwikipedia.org This premature termination of the viral DNA or RNA chain effectively stops viral replication. expasy.org This mechanism is exemplified by the well-known anti-HIV drug Zidovudine (AZT), which is also a 3'-azido-substituted nucleoside analogue. wikipedia.orgnih.gov
| Terminator Type | Mechanism of Action | Structural Feature | Example Compound Class |
|---|---|---|---|
| Obligate | Immediately halts chain elongation upon incorporation. | Lacks a 3'-hydroxyl group (e.g., replaced by -N₃, -H). | 3'-azido nucleosides (e.g., Zidovudine) |
| Non-Obligate | Allows for one or more subsequent nucleotide additions before termination, often due to steric hindrance. | Possesses a 3'-hydroxyl group, but has modifications at other positions (e.g., 2' or 4') that disrupt polymerase function. | 2'-C-methyl nucleosides |
Effects on Viral RNA Processing (e.g., Polyadenylation Inhibition)
The primary mechanism by which carbocyclic adenosine analogues affect viral RNA processing is linked to their inhibition of S-adenosylhomocysteine (AdoHcy) hydrolase, which subsequently disrupts methylation reactions crucial for RNA maturation. nih.govnih.gov One of the most critical methylation events in viral RNA processing is the formation of the 5' cap structure. This cap, which consists of a methylated guanosine (B1672433) nucleotide, is essential for protecting the viral RNA from degradation, promoting its translation into viral proteins, and helping the virus evade the host's innate immune system. mdpi.com
By inhibiting AdoHcy hydrolase, this compound leads to the accumulation of S-adenosylhomocysteine (AdoHcy). nih.gov AdoHcy is a potent inhibitor of methyltransferase enzymes that are responsible for adding methyl groups to the viral RNA cap. nih.gov The inhibition of these methylation reactions can result in viral RNA with defective or absent 5' caps. nih.gov While this is an indirect effect, it significantly impairs viral replication by disrupting a key step in RNA processing. There is less direct evidence to suggest that this compound inhibits polyadenylation—the process of adding a poly(A) tail to the 3' end of the RNA—through a direct mechanism. However, as methylation and other RNA processing events are often coupled, disruption of 5' capping could potentially have downstream consequences on other aspects of RNA maturation.
Inhibition of S-Adenosylhomocysteine (AdoHcy) Hydrolase
A principal mechanism of action for this compound and related carbocyclic adenosine analogues is the potent inhibition of the cellular enzyme S-adenosylhomocysteine (AdoHcy) hydrolase. nih.govnih.gov This enzyme plays a crucial role in the methionine cycle by catalyzing the reversible hydrolysis of AdoHcy into adenosine and L-homocysteine. nih.gov This reaction is vital for cellular function because AdoHcy is a by-product and a strong feedback inhibitor of all S-adenosylmethionine (AdoMet)-dependent methylation reactions. nih.govnih.gov AdoMet serves as the universal methyl group donor for the methylation of various biomolecules, including DNA, RNA, proteins, and phospholipids. nih.gov Carbocyclic adenosine analogues act as competitive inhibitors of AdoHcy hydrolase, making the enzyme a key pharmacological target for antiviral therapy. nih.gov
Correlation between AdoHcy Hydrolase Inhibition and Antiviral Activity
A strong and direct correlation has been established between the ability of carbocyclic adenosine analogues to inhibit AdoHcy hydrolase and their broad-spectrum antiviral activity. nih.gov Research has demonstrated that the potency of these compounds against various DNA and RNA viruses, such as vaccinia virus and herpes simplex virus, closely mirrors their inhibitory effect on AdoHcy hydrolase. nih.gov This strong correlation suggests that the disruption of cellular methylation pathways, mediated by the inhibition of this single enzyme, is the primary source of the compound's antiviral effects. nih.gov The inhibition leads to an intracellular accumulation of AdoHcy, which in turn suppresses essential viral and/or cellular methylation reactions that are required for viral replication. nih.govnih.gov
| Compound Type | Target Enzyme | Primary Consequence | Resulting Antiviral Effect |
|---|---|---|---|
| Carbocyclic Adenosine Analogues | S-Adenosylhomocysteine (AdoHcy) Hydrolase | Accumulation of intracellular AdoHcy | Inhibition of AdoMet-dependent methyltransferases |
| Disruption of viral mRNA cap methylation | |||
| Broad-spectrum inhibition of viral replication |
Impact on Cellular and Viral Methylation Processes (e.g., m6A mRNA methylation)
The inhibition of AdoHcy hydrolase by this compound has a profound impact on cellular and viral methylation processes. nih.gov The resulting accumulation of AdoHcy acts as a powerful product inhibitor of methyltransferases, effectively shutting down the transfer of methyl groups from AdoMet to various substrates. nih.gov
This has two major consequences for viruses:
Inhibition of Viral mRNA Capping: As mentioned, the 5' cap of viral mRNA requires methylation for its formation and function. The inhibition of methyltransferases prevents this process, leading to improperly processed viral transcripts that are unstable and poorly translated. nih.gov
Disruption of N6-methyladenosine (m6A) Modification: m6A is the most abundant internal modification on eukaryotic and viral mRNA and plays a critical role in many aspects of the viral life cycle, including RNA stability, splicing, and translation. nih.gov The enzymes that install these m6A marks are AdoMet-dependent methyltransferases. By inhibiting these enzymes, AdoHcy hydrolase inhibitors can alter the m6A profile of viral and host RNAs, thereby disrupting viral gene expression and replication. nih.gov For example, the compound 3-deazaadenosine, which also blocks m6A methylation, has been shown to inhibit the growth of HIV. nih.gov
Interaction with Host Cellular Enzymes and Receptors
Beyond its primary effects on viral polymerases and AdoHcy hydrolase, the structural similarity of this compound to endogenous adenosine suggests potential interactions with other host cellular components, particularly adenosine receptors. mdpi.com Adenosine receptors (ARs) are a family of G protein-coupled receptors (GPCRs) comprising four subtypes: A₁, A₂ₐ, A₂ₑ, and A₃. nih.gov These receptors are widely distributed throughout the body and are involved in regulating a vast array of physiological processes. mdpi.com
Substrate and Inhibitor Profile for Adenosine Kinase
Adenosine kinase (AK) is a crucial enzyme that regulates the intracellular and extracellular concentrations of adenosine, a molecule involved in various physiological processes. The inhibition of AK can lead to an increase in adenosine levels, which can be beneficial in conditions like epilepsy, ischemia, and pain.
This compound and its analogs have been investigated for their potential to inhibit adenosine kinase. AK inhibitors are designed to compete with adenosine for binding to the enzyme's active site, thereby preventing the phosphorylation of adenosine to adenosine monophosphate. These inhibitors often feature modifications to the ribose sugar or the purine (B94841) base of the adenosine molecule to enhance their binding affinity and selectivity for AK.
One strategy in developing potent AK inhibitors involves replacing the ribose moiety with a carbocyclic ring, such as a cyclopentane (B165970). This modification can improve the metabolic stability of the compound. The inhibitory activity of these compounds is competitive with respect to adenosine.
Inhibition of Basophilic Protein Kinases (e.g., cAMP-dependent protein kinase)
Carbocyclic analogs of 3'-deoxyadenosine have been synthesized and evaluated as inhibitors of basophilic protein kinases. researchgate.netnih.gov When these carbocyclic nucleosides are conjugated with hexa-(D-arginine), they form highly potent inhibitors of several basophilic protein kinases, with some selectivity towards cAMP-dependent protein kinase (PKA). researchgate.netnih.gov These bisubstrate-analog inhibitors have shown inhibitory potencies in the subnanomolar range towards PKA and ROCK-II. nih.gov
The affinity and selectivity of these inhibitors can be adjusted by modifying the nucleosidic part, the linker, and the peptide moiety. researchgate.net The conjugates that include a 2-pyrimidyl-5-amidothiophene fragment have demonstrated the highest activity, inhibiting over 80% of most tested basophilic kinases of the AGC group at a concentration of 100 nM. nih.gov
Modulation of Adenosine Receptors
Adenosine exerts its effects by binding to four subtypes of G protein-coupled receptors: A1, A2A, A2B, and A3. The A3 adenosine receptor (A3AR) is a promising therapeutic target for inflammatory diseases and cancer. unife.it
The modulation of A3ARs by adenosine analogs is influenced by substitutions at the C2, N6, and 5' positions of the adenosine molecule. unife.it While some potent A3AR agonists feature a 3'-amino-3'-deoxy modification, this is not a universal requirement for high affinity. unife.it The activation of A3ARs can lead to the inhibition of adenylyl cyclase and the regulation of mitogen-activated protein kinase (MAPK) pathways. unife.it
In Jurkat T cells, which are a human leukemia T-cell line, the presence of functional A3 adenosine receptors has been demonstrated. nih.govnih.gov Agonists for the A3 receptor in these cells can inhibit the accumulation of cyclic AMP and stimulate the release of calcium from intracellular stores. nih.gov
Selective Inhibition of Human Methyltransferases
S-adenosylmethionine (SAM)-dependent methyltransferases are a large family of enzymes that play a critical role in the methylation of various biomolecules, including DNA, RNA, and proteins. The product of these reactions, S-adenosylhomocysteine (AdoHcy), is a potent inhibitor of methyltransferases. AdoHcy hydrolase, in turn, hydrolyzes AdoHcy to adenosine and homocysteine, thus regulating the cellular methylation potential.
Inhibitors of AdoHcy hydrolase, such as the carbocyclic analog of 3-deazaadenosine (C-c3Ado), can lead to the accumulation of AdoHcy and subsequent inhibition of methyltransferases. nih.gov This inhibition of methylation is thought to be the mechanism behind the broad-spectrum antiviral activity of these compounds. nih.govnih.gov
Recent research has also focused on designing adenosine analogs that can selectively inhibit specific methyltransferases. For instance, a series of adenosine analogs with substituents at the N6-amino group were designed and tested against CamA, a DNA adenine (B156593) methyltransferase specific to Clostridioides difficile. nih.gov The most potent of these inhibitors was found to be selective for CamA over other bacterial and mammalian DNA and RNA adenine methyltransferases. nih.gov
Cellular and In Vitro Efficacy Studies
Evaluation in Diverse Cell Lines (e.g., PBLs, CEM cells, Vero cells, Jurkat T cells)
The in vitro efficacy of carbocyclic nucleoside analogs has been evaluated in a variety of cell lines to determine their antiviral and cytotoxic effects.
Vero cells: The carbocyclic analog of 3-deazaadenosine (C-c3Ado) demonstrated broad-spectrum antiviral activity, inhibiting the replication of several DNA and RNA viruses in Vero cells at concentrations of 0.2-1 microgram/ml without being toxic to the host cells at concentrations up to 400 micrograms/ml. nih.gov
CEM cells and PBLs: A series of novel 4'-substituted carbocyclic uracil (B121893) derivatives and their monophosphate prodrugs were evaluated for toxicity in several cell lines, including CEM cells and primary human peripheral blood mononuclear cells (PBMs). mdpi.com None of the compounds displayed toxicity up to 100 μM in these cell lines. mdpi.com
Jurkat T cells: As mentioned previously, Jurkat T cells have been used to characterize the activity of adenosine analogs on A3 adenosine receptors. nih.govnih.gov These cells express functional A3 receptors that can be modulated by specific agonists and antagonists. nih.govnih.gov
Table 1: In Vitro Efficacy of Carbocyclic Nucleoside Analogs in Various Cell Lines
| Cell Line | Compound | Activity | Reference |
|---|---|---|---|
| Vero | Carbocyclic 3-deazaadenosine (C-c3Ado) | Antiviral (0.2-1 µg/mL) | nih.gov |
| CEM | 4'-substituted carbocyclic uracil derivatives | Non-toxic (up to 100 µM) | mdpi.com |
| PBLs | 4'-substituted carbocyclic uracil derivatives | Non-toxic (up to 100 µM) | mdpi.com |
Synergistic Antiviral Effects in Combination with Other Agents
The potential for synergistic antiviral effects when combining carbocyclic nucleoside analogs with other antiviral agents is an area of active investigation. The broad-spectrum activity of compounds like C-c3Ado suggests they could be valuable components of combination therapies. nih.govnih.gov By inhibiting S-adenosylhomocysteine hydrolase, these compounds can interfere with viral methylation processes, a mechanism that could complement the action of other antiviral drugs that target different viral replication steps. nih.govnih.gov
Structure Activity Relationships Sar and Molecular Design Principles
Conformational and Substituent Effects on Biological Activity
The replacement of the furanose ring's oxygen with a methylene (B1212753) (CH₂) group to form a carbocyclic nucleoside is a foundational design principle. This change imparts significant metabolic stability by making the molecule resistant to cleavage by nucleoside phosphorylases, which target the N-glycosidic bond. mdpi.com Furthermore, the absence of the ring oxygen in carbocyclic nucleosides alters the stereoelectronic environment, influencing the puckering of the sugar-mimicking ring and its preferred conformation, which is critical for recognition by viral or cellular enzymes. nih.gov
Modifications to the carbocyclic ring are a key strategy for modulating the biological profile of nucleoside analogues. The stereochemistry and the nature of substituents at various positions can profoundly affect antiviral activity.
The introduction of a 4'-substituent has been a major area of investigation. For instance, 4'-ethynyl and 4'-cyano groups can stabilize the sugar ring in the C-2'-exo/C-3'-endo (north) conformation, which has been correlated with more efficient incorporation by viral reverse transcriptases. asm.org While many 4'-modified nucleosides have shown promise, their carbocyclic counterparts represent a less explored area. nih.govnih.gov Studies on 4'-methyl carbocyclic analogues revealed weak activity against a panel of RNA viruses. mdpi.com In contrast, conformationally locking the carbocyclic ring, such as through a bicyclo[4.1.0]heptane template with a 4'-hydroxymethyl group, has been explored, though the resulting natural nucleobase analogues did not show significant antiviral activity. acs.orgresearchgate.net
2'-substituents also play a critical role. The presence of a 2'-fluoro group in the arabinose ("up") configuration in carbocyclic pyrimidine (B1678525) nucleosides has been synthesized and tested. nih.govacs.org For example, the carbocyclic analogue of 1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-methyluracil (C-FMAU) was active against Herpes Simplex Virus-1 (HSV-1). nih.govacs.org The introduction of fluorine at the 2'-position is known to enhance metabolic stability against enzymatic cleavage without drastically altering the nucleoside's conformation. nih.gov
The impact of other ring modifications , such as the introduction of a 3'-methyl group, has also been studied in the broader context of nucleoside analogues, with some derivatives showing potent anticancer activity. nih.gov The combination of a carbocyclic scaffold with various substituents allows for fine-tuning the molecule's properties to enhance target-specific activity. nih.govnih.gov
Table 1: Influence of Carbocyclic Ring Substituents on Antiviral Activity
| Compound Class | Substituent | Position | Target Virus | Activity Summary | Citation(s) |
|---|---|---|---|---|---|
| Carbocyclic Pyrimidines | Fluoro | 2' (ara) | HSV-1 | Active | nih.gov, acs.org |
| Carbocyclic Pyrimidines | Fluoro | 2' (ara) | HSV-2 | Inactive | nih.gov, acs.org |
| Carbocyclic Adenosines | Methyl | 4' | RNA Viruses (various) | Weak Activity | mdpi.com |
| Bicyclic Nucleosides | Hydroxymethyl | 4' | Various Viruses | No Significant Activity | acs.org, researchgate.net |
The arabinose or "ara" configuration refers to the stereochemistry of the sugar moiety where the 2'-hydroxyl group is in the "up" or trans position relative to the nucleobase, which is an inversion compared to the natural "down" or cis configuration of ribose. nih.govnih.gov This seemingly minor change has a profound impact on how the nucleoside analogue is recognized and processed by cellular and viral enzymes. nih.govnih.gov
The 3'-azido (N₃) group is a hallmark of several potent nucleoside reverse transcriptase inhibitors, most famously Zidovudine (AZT). Its inclusion in Carbocyclic-3'-azido-ara-adenosine is critical for its biological activity.
Systematic studies have shown that nucleosides bearing a 3'-azido group often exhibit the most potent antiviral activity, and replacing this group with others, such as an amino or iodo group, typically reduces potency. nih.gov One key reason for this is the azido (B1232118) group's role as a bioisostere of the hydroxyl (OH) group. While it can be accommodated by the active site of some enzymes like reverse transcriptases, once the nucleoside analogue is incorporated into a growing DNA chain, the 3'-azido group acts as a chain terminator because it lacks the 3'-OH necessary for forming the next phosphodiester bond.
Furthermore, the 3'-azido group significantly alters the physicochemical properties of the nucleoside. It imparts considerable lipophilicity to the molecule. nih.gov For example, the partition coefficient of AZT is substantially higher than that of thymidine (B127349), allowing it to permeate cell membranes through non-facilitated diffusion, independent of nucleoside transporter proteins. nih.gov This property can be crucial for ensuring the drug reaches its intracellular target. While some L-3'-azido-2',3'-dideoxypurine nucleosides showed weak activity despite being metabolized, a phosphoramidate (B1195095) prodrug of L-3'-azido-2',3'-dideoxyadenosine did exhibit anti-HIV-1 activity, highlighting the importance of efficient intracellular delivery and activation. encyclopedia.pubresearchgate.net
Nucleobase Modification Effects on SAR
Altering the purine (B94841) nucleobase is another critical avenue for modifying the activity, selectivity, and resistance profile of carbocyclic nucleoside analogues.
The replacement of the nitrogen atom at position 3 of the adenine (B156593) ring with a carbon atom results in 3-deazaadenosine (B1664127). The carbocyclic analogue, Carbocyclic 3-deazaadenosine (C-c³Ado), demonstrates potent, broad-spectrum antiviral activity. nih.gov It inhibits the replication of various DNA and RNA viruses, including vaccinia, reo, measles, parainfluenza, and vesicular stomatitis virus, at low concentrations. nih.gov
This broad-spectrum activity stems from its mechanism of action as a potent inhibitor of S-adenosylhomocysteine (SAH) hydrolase. ncats.iocaymanchem.com This enzyme is crucial for cellular methylation reactions, which many viruses rely on for capping their messenger RNA. By inhibiting SAH hydrolase, C-c³Ado disrupts these essential viral processes. researchgate.netresearchgate.net Notably, C-c³Ado has been shown to be significantly more potent against several viruses than other broad-spectrum antivirals like ribavirin (B1680618). nih.gov The 3-deaza modification is a key feature in several biologically active nucleosides, and its combination with a carbocyclic ring enhances both stability and potency. nih.govresearchgate.netmdpi.com
Table 2: In Vitro Antiviral Activity of Carbocyclic 3-deazaadenosine (C-c³Ado)
| Virus | Cell Line | ED₅₀ (µg/mL) | Citation(s) |
|---|---|---|---|
| Respiratory Syncytial Virus (RSV) | HEp-2 | 9 | nih.gov |
| Parainfluenza Virus 3 (PIV3) | HEp-2 | 14 | nih.gov |
| Vesicular Stomatitis Virus | PRK, HeLa, Vero | 0.2 - 1 | nih.gov |
| Reovirus | PRK, HeLa, Vero | 0.2 - 1 | nih.gov |
| Measles Virus | PRK, HeLa, Vero | 0.2 - 1 | nih.gov |
| Vaccinia Virus | PRK, HeLa, Vero | 0.2 - 1 | nih.gov |
Introducing halogen atoms (fluorine, chlorine, bromine, iodine) at specific positions on the purine base can fine-tune the electronic properties, lipophilicity, and steric profile of the nucleoside analogue, thereby influencing its interaction with target enzymes and receptors. acs.orgresearchgate.net
Studies on halogenated 3-deaza-adenosine analogues have revealed that these modifications can lead to selective activity. For example, certain fluoro-substituted 3-deaza-adenosine analogues were found to be at least 10-fold better substrates for the adenosine (B11128) kinase of Mycobacterium tuberculosis compared to the human version of the enzyme, suggesting a pathway to selective antitubercular agents. researchgate.net
The position of halogenation is critical. In studies of adenosine receptor antagonists, monohalogenation at the 8-position of the purine ring yielded potent ligands, whereas halogenation at the 7-position led to a decrease in affinity. diva-portal.org Similarly, for P2Y₁ receptor antagonists, introducing a 2-chloro group to deoxyadenosine (B7792050) derivatives resulted in potent antagonists. nih.gov The effect of halogenation can also depend on the specific halogen. For 7-deazapurines, increasing the size of the halogen (Cl < Br < I) leads to a corresponding increase in the lipophilicity of the nucleoside. acs.org However, the incorporation of halogens can also have destabilizing effects; for instance, incorporating fluorine into a purine base can weaken base-pair stability, in contrast to its stabilizing effect in pyrimidines. nih.gov These findings underscore that position-specific halogenation is a powerful tool for optimizing the selectivity and potency of nucleoside analogues.
Table 3: Effects of Position-Specific Halogenation on Biological Activity
| Compound Class | Halogen Position | Effect | Target | Citation(s) |
|---|---|---|---|---|
| 3-Deaza-adenosine Analogs | 2-Fluoro, 3-Fluoro | Selective substrate | M. tuberculosis Adenosine Kinase | researchgate.net |
| Adenosine Receptor Antagonists | 8-Position | Potent antagonism | A₂B Adenosine Receptor | diva-portal.org |
| Adenosine Receptor Antagonists | 7-Position | Decreased affinity | A₂B Adenosine Receptor | diva-portal.org |
| Deoxyadenosine Analogs | 2-Chloro | Potent antagonism | P2Y₁ Receptor | nih.gov |
Computational and Rational Design Approaches
Computational chemistry and molecular modeling have become indispensable tools in the discovery and development of novel antiviral agents, including carbocyclic nucleoside analogues. These methods provide deep insights into the molecular interactions governing biological activity, guiding the synthesis of more potent and selective inhibitors. For compounds like this compound, rational design strategies are employed to optimize their fit and interaction with specific viral enzyme targets, primarily viral polymerases.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.govd-nb.info The fundamental principle is that variations in the structural or physicochemical properties of molecules within a series are responsible for the changes in their biological effects. acs.org For nucleoside analogues, QSAR studies help to identify the key molecular features that determine their inhibitory potency against viral or cancer cell targets. nih.govresearchgate.net
In the development of QSAR models for carbocyclic nucleoside analogues, a range of molecular descriptors are calculated and correlated with biological activity data. nih.govnih.gov These descriptors quantify various aspects of the molecule's structure, including electronic, steric, and hydrophobic properties. For instance, studies on the anticancer activity of carbocyclic nucleosides have revealed that frontier molecular orbital energies, such as the energy of the lowest unoccupied molecular orbital (ELUMO), and descriptors related to hydrophobicity are crucial for determining their efficacy. nih.govnih.gov A QSAR study on indane carbocyclic nucleosides found that a model incorporating just two descriptors—the lowest unoccupied molecular orbital energy and the solvent-accessible hydrophobic surface area—could effectively predict anticancer activity. nih.gov
Furthermore, machine learning-based QSAR models have been successfully applied to screen large chemical datasets to identify potential viral inhibitors. acs.org One such study targeting RNA-dependent RNA polymerase (RdRp) identified azido-substituted nucleotide analogues as a promising class of compounds. acs.org These models help prioritize which novel analogues should be synthesized and tested, streamlining the drug discovery process. d-nb.info The insights gained from QSAR can guide the modification of the carbocyclic ring or the purine base to enhance antiviral activity.
Table 1: Key Molecular Descriptors in QSAR Models for Nucleoside Analogues
| Descriptor Class | Specific Descriptor Example | General Correlation with Activity | Reference |
| Electronic | Energy of Lowest Unoccupied Molecular Orbital (ELUMO) | Often correlates with the molecule's ability to accept electrons and interact with biological targets. Lower ELUMO can indicate higher activity. | nih.govnih.gov |
| Electronic | Electrophilicity (ω) | Measures the ability of a molecule to act as an electrophile. This can be important for forming covalent or strong non-covalent bonds in an enzyme's active site. | nih.gov |
| Hydrophobic | Solvent-Accessible Hydrophobic Surface Area | Relates to how the molecule interacts with water and the hydrophobic pockets within a target protein. An optimal level of hydrophobicity is often required for activity. | nih.gov |
| Steric/Topological | Van der Waals Surface Area | Describes the size and shape of the molecule, which is critical for fitting into the binding site of a target enzyme. | nih.gov |
This table illustrates the types of descriptors commonly used in QSAR studies of nucleoside analogs and their general significance.
Molecular Docking and Binding Mode Analysis (e.g., Viral Polymerase Active Sites)
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of this compound and related compounds, docking is used to simulate their interaction with the active site of a target enzyme, most notably viral polymerases like HIV reverse transcriptase (RT). nih.govrsc.org These enzymes are essential for viral replication, making them a prime target for antiviral drugs. mdpi.com
The primary mechanism of action for many nucleoside analogues, including those with a 3'-azido modification like Zidovudine (AZT), involves the termination of the growing DNA or RNA chain during viral replication. nih.govbibliotekanauki.pl After being converted to their active triphosphate form within the cell, these analogues are incorporated by the viral polymerase into the nascent nucleic acid chain. mdpi.combibliotekanauki.pl The absence of a 3'-hydroxyl group, replaced here by an azido (N₃) group, prevents the formation of the next phosphodiester bond, thereby halting replication. nih.gov
Molecular docking studies provide a rational basis for understanding the structure-activity relationships of these inhibitors. uab.cat By visualizing the binding pose, researchers can identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the analogue and the amino acid residues of the polymerase active site. nih.govrsc.org For example, computational studies on 5'-nor carbocyclic nucleoside inhibitors of HIV-1 RT have been used to analyze their binding modes and explain their inhibitory activity. rsc.org Docking studies can also explain why certain modifications enhance binding affinity. For instance, the carbocyclic ring mimics the deoxyribose moiety of natural nucleosides but offers greater conformational stability and resistance to enzymatic degradation. The specific stereochemistry of the carbocyclic ring and its substituents is critical for proper alignment within the active site.
Table 2: Illustrative Binding Interactions of Nucleoside Analogues in a Viral Polymerase Active Site
| Type of Interaction | Interacting Group on Analogue | Potential Interacting Residue in Polymerase | Significance | Reference |
| Hydrogen Bonding | Adenine base (N1, N6) | Aspartic Acid, Asparagine, Glutamine | Orients the nucleobase correctly for base-pairing with the template strand. | nih.govmdpi.com |
| Hydrogen Bonding | Sugar/Carbocyclic hydroxyls | Aspartic Acid, Serine, Tyrosine | Anchors the sugar moiety within the active site and contributes to binding affinity. | nih.govmdpi.com |
| Hydrophobic Interactions | Carbocyclic ring | Leucine, Isoleucine, Valine, Tyrosine | Stabilizes the inhibitor within the hydrophobic pockets of the binding site. | mdpi.com |
| Ionic/Coordinate Bonds | Triphosphate group | Lysine, Arginine, Mg²⁺ ions | Essential for positioning the analogue for catalysis and coordinating with the required metal cofactors in the active site. | mdpi.com |
This table provides examples of the typical molecular interactions that stabilize nucleoside analogue inhibitors within the active site of a viral polymerase, as predicted by molecular docking studies.
Pharmacological and Biochemical Characteristics Preclinical Studies
Metabolic Fate and Intracellular Anabolism
The metabolic journey and intracellular activation of Carbocyclic-3'-azido-ara-adenosine are critical to understanding its pharmacological profile. Preclinical studies have illuminated its resistance to certain enzymes, its pathway to an active form, and the nature of its metabolites.
A key structural feature of carbocyclic nucleoside analogues, including this compound, is the replacement of the furanose ring's oxygen atom with a methylene (B1212753) group. This modification creates a C-C glycosidic bond that is significantly more stable than the hemiaminal linkage found in natural nucleosides. mdpi.comnih.gov This inherent chemical stability confers resistance to enzymatic degradation by glycoside hydrolases and phosphorylases, which are enzymes that typically cleave the bond between the sugar and the nucleobase in conventional nucleoside analogues. mdpi.com This resistance to enzymatic breakdown is a crucial advantage, as it prevents rapid inactivation and clearance of the compound, thereby enhancing its metabolic stability. mdpi.comresearchgate.net
For many nucleoside analogues to exert their therapeutic effects, they must first be converted into their active triphosphate form within the cell. acs.orguva.nl This process, known as intracellular phosphorylation, is a multi-step enzymatic cascade. In the case of this compound, it is presumed to undergo a similar activation pathway.
The initial and often rate-limiting step is the conversion of the nucleoside analogue to its monophosphate derivative, a reaction catalyzed by cellular nucleoside kinases. acs.orgbibliotekanauki.pl Subsequent phosphorylations, mediated by other cellular kinases, lead to the formation of the diphosphate (B83284) and ultimately the triphosphate metabolite. bibliotekanauki.pl This active triphosphate form is the molecule that can then interfere with viral replication or other cellular processes. uva.nl
Studies on related carbocyclic adenosine (B11128) analogues have shown that they are substrates for cellular kinases, leading to the formation of their corresponding 5'-triphosphates. nih.govnih.gov For instance, Carbocyclic 3-deazaadenosine (B1664127) (C-c3Ado), a structurally similar compound, is readily metabolized in cells to its monophosphate, diphosphate, and triphosphate forms, with the triphosphate being the major detected metabolite. nih.gov The formation of the active triphosphate metabolite is often a prerequisite for the compound's biological activity. acs.org
Preclinical studies in animal models, such as mice, have been instrumental in identifying the metabolites of carbocyclic nucleosides. Following administration of radiolabeled Carbocyclic 3-deazaadenosine, a major labeled metabolite was detected in the plasma, with its concentration increasing over time and peaking at approximately 45 minutes after intravenous dosing. nih.gov In addition to the phosphorylated forms, a non-polar metabolite of C-c3Ado has also been identified both inside and outside treated cells. nih.gov The triphosphate form of C-c3Ado, C-c3ATP, has a half-life of 2-3 hours in several cell lines, which is significantly longer than the parent nucleoside, suggesting that this active metabolite contributes to the sustained intracellular activity of the compound. nih.gov
Interactive Data Table: Key Metabolites of Related Carbocyclic Nucleosides
| Compound | Parent Compound | Major Metabolites | Key Findings |
| Carbocyclic 3-deazaadenosine (C-c3Ado) | C-c3Ado | C-c3Ado-monophosphate, C-c3Ado-diphosphate, C-c3Ado-triphosphate (C-c3ATP), Unidentified non-polar metabolite | C-c3ATP is the major intracellular metabolite with a half-life of 2-3 hours. nih.gov |
Preclinical Pharmacokinetic Profiles (Animal Models)
Pharmacokinetic studies in animal models provide crucial insights into how a drug is absorbed, distributed, metabolized, and eliminated by the body.
Preclinical investigations in BALB/c mice have shed light on the absorption and bioavailability of related carbocyclic nucleosides. For Carbocyclic 3-deazaadenosine (Cc3Ado), oral administration resulted in approximately 20% bioavailability compared to intravenous administration. nih.govdtic.mil The peak plasma concentration of orally administered Cc3Ado was reached at 24 minutes. nih.govdtic.mil This level of oral bioavailability is within the range observed for many other anti-HIV nucleoside analogues. dtic.mil For instance, the oral bioavailability of 2',3'-dideoxyadenosine (B1670502) and 2',3'-dideoxyinosine in mice was reported to be 38% and 13%, respectively. dtic.mil
Following administration, Carbocyclic 3-deazaadenosine distributes to a variety of tissues. nih.govdtic.mil In mice, tissue concentrations of Cc3Ado reached their maximum by 30 minutes after oral dosing and by 120 minutes following intravenous dosing. nih.govdtic.mil The highest concentrations of the drug were found in the liver, followed by the kidney, spleen, and lung. nih.govdtic.mil The stomach and brain also showed detectable levels of the compound. nih.govdtic.mil By 24 hours post-administration, the drug was found to be similarly distributed across all tissues examined. nih.gov Notably, none of the plasma Cc3Ado was found to be bound to proteins in in vitro analyses. nih.gov
Interactive Data Table: Preclinical Pharmacokinetic Parameters of Carbocyclic 3-deazaadenosine in Mice
| Parameter | Intravenous (IV) Administration | Oral Administration |
| Dose | 10 mg/kg | 10 mg/kg |
| Apparent Half-life | 23 minutes nih.gov | 38 minutes nih.gov |
| Time to Peak Plasma Concentration (Tmax) | N/A | 24 minutes nih.govdtic.mil |
| Bioavailability | 100% | ~20% nih.govdtic.mil |
| Peak Tissue Concentration Time | 120 minutes nih.gov | 30 minutes nih.gov |
| Major Tissue Distribution | Liver, Kidney, Spleen, Lung nih.govdtic.mil | Liver, Kidney, Spleen, Lung nih.govdtic.mil |
Elimination and Half-Life Determination
Preclinical studies in female BALB/c mice have provided initial insights into the elimination and half-life of carbocyclic 3'-azido-ara-adenosine's related compound, carbocyclic 3-deazaadenosine (Cc3Ado). Following a single intravenous or oral administration, the plasma concentration of Cc3Ado was found to follow a two-compartment open model with first-order elimination. This indicates that the drug is distributed between a central and a peripheral compartment and is eliminated from the central compartment.
The apparent half-life of Cc3Ado was determined to be 23 minutes after intravenous administration and 38 minutes following oral administration. nih.gov These findings suggest a rapid distribution and elimination of the compound from the plasma. nih.gov By 24 hours post-administration, the concentration of Cc3Ado was found to be similar across various tissues, including the liver, kidney, spleen, and stomach. nih.gov
| Parameter | Intravenous Administration | Oral Administration |
| Apparent Half-Life | 23 minutes | 38 minutes |
Interactions with Biological Systems at a Systemic Level
Protein Binding Characteristics
In vitro studies have been conducted to assess the extent of plasma protein binding of carbocyclic 3-deazaadenosine (Cc3Ado), a structurally related compound. The results from these analyses indicated that none of the Cc3Ado in the plasma was bound to proteins. nih.gov This lack of protein binding is a significant characteristic, as it implies that the entirety of the drug in circulation is free and pharmacologically active.
Permeability Across Biological Barriers (e.g., Cell Plasma Membrane)
The ability of carbocyclic nucleoside analogues to cross biological barriers is a critical determinant of their therapeutic potential. While specific data on the permeability of this compound is limited, studies on related carbocyclic nucleosides provide valuable insights.
Carbocyclic nucleosides, in general, are designed to have increased chemical stability due to the absence of a hemiaminal linkage found in natural nucleosides. mdpi.com This structural modification also confers enhanced resistance to enzymatic degradation by phosphorylases. mdpi.com
Studies on carbocyclic 3-deazaadenosine (Cc3Ado) have shown that it distributes into a variety of tissues following either oral or intravenous administration, suggesting it can cross cellular membranes to some extent. dtic.mil The oral bioavailability of Cc3Ado in mice was found to be approximately 20%, which, while incomplete, indicates some level of absorption from the gastrointestinal tract. nih.govdtic.mil This level of bioavailability is within the range observed for other anti-HIV drugs. dtic.mil The reduced bioavailability may be attributable to incomplete absorption from the gut and/or rapid first-pass metabolism. dtic.mil
Molecular modeling studies on other carbocyclic nucleoside analogs have also provided insights into their interaction with cellular components, which is predicated on their ability to permeate the cell membrane. uga.edu
| Compound | Finding | Implication |
| Carbocyclic 3-deazaadenosine (Cc3Ado) | Oral bioavailability of ~20% in mice. nih.govdtic.mil | Demonstrates some permeability across the gastrointestinal tract. |
| Carbocyclic 3-deazaadenosine (Cc3Ado) | Distributes into various tissues. dtic.mil | Suggests the ability to cross cellular membranes. |
| Carbocyclic Nucleosides (general) | Increased resistance to phosphorylases. mdpi.com | Enhanced stability may allow for more sustained presence to facilitate membrane transport. |
Future Directions and Emerging Research Avenues for Carbocyclic 3 Azido Ara Adenosine Research
Design and Synthesis of Advanced Analogues with Tuned Selectivity and Potency
The quest for improved antiviral agents has spurred the design and synthesis of novel analogues of carbocyclic-3'-azido-ara-adenosine. The primary goals are to enhance potency against viral targets while minimizing effects on host cells, thereby improving the therapeutic window.
One strategy involves modifications to the carbocyclic ring, which replaces the sugar moiety found in natural nucleosides. This alteration provides increased stability against enzymatic degradation. mdpi.com For example, the introduction of a fluorine atom at the 6'-position of aristeromycin, a related carbocyclic adenosine (B11128) analogue, has been shown to enhance the inhibition of S-adenosyl-L-homocysteine (SAH) hydrolase, a key enzyme in viral replication. acs.org This suggests that similar modifications to this compound could yield compounds with superior antiviral activity.
Another approach focuses on creating prodrugs, which are inactive compounds that are converted into their active form within the body. The ProTide technology, for instance, delivers a nucleotide analogue into cells, bypassing the often inefficient initial phosphorylation step required for activation. acs.orgnih.gov This strategy has proven effective for other nucleoside analogues and holds promise for enhancing the efficacy of this compound derivatives. nih.gov
Furthermore, researchers are exploring the synthesis of carbocyclic nucleosides with novel core structures, such as those with a bicyclo[4.3.0]nonene core, which mimics the conformation of natural ribonucleosides. acs.org These new scaffolds could lead to the discovery of analogues with unique biological activities and improved therapeutic profiles. acs.org The synthesis of "fleximers," where the nucleobase is split into two connected heterocyclic rings, is another innovative approach to creating analogues with potentially different binding modes and activities. nih.gov
Exploration of Activity against Neglected and Emerging Viral Pathogens
The broad-spectrum potential of nucleoside analogues makes them attractive candidates for combating neglected and emerging viral diseases. Research is expanding to evaluate this compound and its derivatives against a wider array of viruses.
For instance, carbocyclic 3-deazaadenosine (B1664127) has demonstrated potent inhibitory effects against the Ebola virus. nih.gov This has prompted further investigation into its efficacy against other filoviruses and emerging pathogens. Similarly, the activity of related fluorinated adenosine analogues against flaviviruses like Tick-borne encephalitis virus (TBEV) highlights the potential for this class of compounds to address a variety of viral threats. asm.org
Scientists are also investigating the activity of carbocyclic adenosine analogues against RNA viruses such as Middle East respiratory syndrome-coronavirus (MERS-CoV), severe acute respiratory syndrome-coronavirus (SARS-CoV), chikungunya virus, and Zika virus. acs.org The development of new synthetic viruses and screening platforms allows for the efficient testing of these compounds against a range of viral targets. acs.org The discovery that certain carbocyclic nucleoside analogues are potent inhibitors of respiratory syncytial virus (RSV) further underscores the importance of this exploratory research. acs.orgbiorxiv.org
Deeper Elucidation of Mechanism(s) of Action against Intracellular Targets
A thorough understanding of how this compound exerts its antiviral effects is crucial for rational drug design and optimization. Current research aims to unravel the intricate details of its intracellular interactions.
A primary mechanism of action for many nucleoside analogues is the inhibition of viral polymerases, enzymes essential for replicating the viral genome. mdpi.com After being converted to their triphosphate form within the cell, these analogues can be incorporated into the growing DNA or RNA chain, leading to chain termination. nih.gov The 3'-azido group in this compound is a key feature that is expected to act as a chain terminator. researchgate.net
Another significant target is S-adenosyl-L-homocysteine (SAH) hydrolase. Inhibition of this enzyme leads to the accumulation of SAH, which in turn inhibits viral methyltransferases. nih.govnih.gov These methyltransferases are vital for the "capping" of viral mRNA, a process necessary for its stability and translation into viral proteins. nih.govnih.gov Carbocyclic adenosine analogues are known to be potent inhibitors of SAH hydrolase. nih.gov
Studies have shown that carbocyclic 3-deazaadenosine is readily metabolized within cells to its monophosphate, diphosphate (B83284), and triphosphate forms, with the triphosphate being the major metabolite. nih.gov This intracellular phosphorylation is a critical step for its antiviral activity. nih.gov Further research is needed to fully characterize the enzymes involved in this process and to understand how the triphosphate form interacts with its viral and cellular targets.
Investigation of Potential Non-Antiviral Biological Activities
Beyond their antiviral properties, nucleoside analogues are being investigated for other therapeutic applications, including as anticancer and anti-parasitic agents.
Several adenosine analogues have already been successfully developed as anticancer drugs. sci-hub.se For example, clofarabine (B1669196) and fludarabine (B1672870) phosphate (B84403) are used in the treatment of various leukemias and lymphomas. sci-hub.se The ability of nucleoside analogues to interfere with DNA and RNA synthesis makes them potent cytotoxic agents against rapidly dividing cancer cells. mdpi.comnih.gov Preliminary studies have shown that some carbocyclic nucleoside analogues exhibit significant potency against various human cancer cell lines. mdpi.com
The unique metabolism of certain parasites makes them susceptible to nucleoside analogues that are less toxic to mammalian cells. For example, some parasites rely on specific enzymes for nucleotide synthesis that are not present in their hosts. dtic.mil This provides a therapeutic window for targeting these pathogens. Carbocyclic adenosine analogues have been investigated for their activity against parasites like Leishmania and Toxoplasma gondii. dtic.milnih.gov The inhibition of SAH hydrolase is also a viable strategy for anti-parasitic drug development, as many parasites rely on methylation reactions for their survival. nih.gov
The conjugation of carbocyclic 3'-deoxyadenosine analogues with other molecules, such as oligo-arginine, has led to the development of highly potent and selective inhibitors of protein kinases, suggesting potential applications in various signaling pathways. researchgate.netnih.gov
Interactive Data Table: Antiviral and Anticancer Activity of Selected Nucleoside Analogues
| Compound | Target Virus/Cancer Cell Line | Activity (IC50/EC50) | Reference |
| 6′-β-fluoroaristeromycin | SAH hydrolase | 0.37 μM (IC50) | acs.org |
| 2′-C-methyladenosine | Hepatitis C Virus (HCV) | 0.26 μM (EC50) | nih.gov |
| Carbobicyclic uridine (B1682114) analogue (19a) | Respiratory Syncytial Virus (RSV) | 6.94 μM (IC50) | acs.org |
| Carbobicyclic ribavirin (B1680618) analogue (11a) | Respiratory Syncytial Virus (RSV) | 0.53 μM (IC50) | acs.orgbiorxiv.org |
| 3′-deoxy-3′-fluoroadenosine | Tick-borne encephalitis virus (TBEV) | Low micromolar range | asm.org |
| CNDAC | 14 tumor cell lines | 0.04 to 6.8 µg/mL (IC50) | nih.gov |
| 3′-C-methyladenosine | Human leukemia and carcinoma cell lines | ~18 μM (IC50) | nih.gov |
Q & A
Basic Research Questions
Q. What are the key methodological considerations for synthesizing Carbocyclic-3'-azido-ara-adenosine, and how can purity be validated?
- Answer : Synthesis requires precise control of azide incorporation and carbocyclic ring stability. Methodologies include using stereoselective catalysts (e.g., palladium-mediated coupling) and protecting-group strategies to prevent side reactions. Purity validation should combine HPLC (high-performance liquid chromatography) with UV/Vis detection and mass spectrometry to confirm molecular weight and absence of byproducts. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) is critical for structural confirmation, particularly for distinguishing ara-configuration from other stereoisomers .
Q. How can researchers design experiments to assess the compound’s stability under physiological conditions?
- Answer : Stability studies should simulate physiological pH (7.4), temperature (37°C), and enzymatic environments (e.g., serum incubation). Use LC-MS to monitor degradation products over time. Control variables include buffer composition and light exposure. For enzymatic stability, incubate with liver microsomes or plasma esterases and quantify parent compound loss via calibration curves .
Q. What analytical techniques are most effective for characterizing this compound’s interaction with target enzymes?
- Answer : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can measure binding affinity (KD). For enzymatic inhibition assays, use fluorogenic substrates or radiometric assays (e.g., ³H-labeled ATP analogs) to monitor activity changes. Pair these with molecular docking simulations to map azido-group interactions with active-site residues .
Advanced Research Questions
Q. How should researchers address discrepancies between in vitro potency and in vivo efficacy of this compound?
- Answer : Contradictions may arise from pharmacokinetic factors (e.g., bioavailability, metabolic clearance). Design parallel in vitro/in vivo studies with matched dosing regimens. Use pharmacokinetic-pharmacodynamic (PK/PD) modeling to correlate plasma concentrations with target engagement. For example, if in vitro IC50 is 10 nM but in vivo efficacy requires higher doses, investigate protein binding or tissue penetration using radiolabeled tracer studies .
Q. What strategies optimize the compound’s selectivity to minimize off-target effects in antiviral or anticancer applications?
- Answer : Employ proteome-wide profiling (e.g., kinome screens or CRISPR-Cas9 knockout libraries) to identify off-target interactions. Structure-activity relationship (SAR) studies can guide azido-group modifications. For example, replacing the carbocyclic moiety with a bicyclic analog may enhance specificity. Validate selectivity using counter-screens against structurally related enzymes .
Q. How can researchers resolve conflicting data on the compound’s mechanism of action across different cell lines?
- Answer : Conduct comparative transcriptomic or metabolomic profiling of responsive vs. resistant cell lines. Use siRNA knockdown or CRISPR interference to validate putative targets. For instance, if apoptosis induction is observed in Line A but not Line B, check for differential expression of pro-apoptotic proteins (e.g., Bax/Bcl-2 ratios) or metabolic dependencies (e.g., glucose uptake rates) .
Q. What experimental frameworks are recommended for studying resistance mechanisms to this compound in viral or cancer models?
- Answer : Generate resistant strains/cells via long-term sublethal exposure. Perform whole-genome sequencing to identify mutations (e.g., polymerase mutations in viral contexts). Complement with functional assays (e.g., enzyme kinetics) to confirm resistance causality. For example, a D67G mutation in reverse transcriptase might reduce azido-nucleotide incorporation .
Methodological Guidelines
- Data Contradiction Analysis : Use Bland-Altman plots or Cohen’s kappa to assess inter-assay variability. Replicate critical findings in orthogonal assays (e.g., switch from fluorescence-based to radiometric detection) .
- Experimental Design : Follow factorial design principles to test multiple variables (e.g., dose, exposure time) efficiently. For in vivo studies, stratify subjects by biomarkers (e.g., CD4+ counts in antiviral studies) to reduce confounding, as seen in AZT trial designs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
